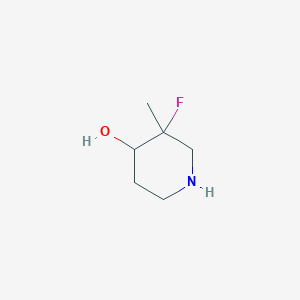

3-Fluoro-3-methyl-piperidin-4-ol

Beschreibung

3-Fluoro-3-methyl-piperidin-4-ol is a fluorinated piperidine derivative characterized by a fluorine atom and a methyl group at the 3-position, along with a hydroxyl group at the 4-position of the six-membered piperidine ring. Its molecular formula is C₆H₁₂FNO (molecular weight: 145.17 g/mol) .

Eigenschaften

Molekularformel |

C6H12FNO |

|---|---|

Molekulargewicht |

133.16 g/mol |

IUPAC-Name |

3-fluoro-3-methylpiperidin-4-ol |

InChI |

InChI=1S/C6H12FNO/c1-6(7)4-8-3-2-5(6)9/h5,8-9H,2-4H2,1H3 |

InChI-Schlüssel |

LAHZTLAEFVDQON-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CNCCC1O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-methyl-piperidin-4-ol typically involves the fluorination of a piperidine precursor. One common method is the nucleophilic substitution reaction where a fluorine atom replaces a leaving group on the piperidine ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of fluorinated piperidine derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of high-pressure reactors and specialized catalysts to ensure efficient fluorination and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-3-methyl-piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.

Substitution: The fluorine atom can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of 3-Fluoro-3-methyl-piperidin-4-one.

Reduction: Formation of 3-Methyl-piperidin-4-ol.

Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-3-methyl-piperidin-4-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential as a bioactive molecule with applications in drug discovery.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 3-Fluoro-3-methyl-piperidin-4-ol involves its interaction with specific molecular targets in the body. The fluorine atom enhances the compound’s ability to bind to its target, often through hydrogen bonding or electrostatic interactions. This can lead to modulation of biological pathways and therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

3-Fluoropiperidin-4-ol Hydrochloride

- Structure : Lacks the 3-methyl group but retains the 3-fluoro and 4-hydroxy substituents.

- Molecular Formula: C₅H₁₀FNO·HCl (MW: 155.60 g/mol) .

- The hydrochloride salt form improves aqueous solubility compared to the free base of 3-fluoro-3-methyl-piperidin-4-ol.

3,3-Difluoropiperidin-4-ol

- Structure : Features two fluorine atoms at the 3-position instead of a fluorine-methyl pair.

- Molecular Formula: C₅H₉F₂NO (MW: 137.13 g/mol) .

- Reduced lipophilicity compared to 3-fluoro-3-methyl-piperidin-4-ol due to the absence of the methyl group.

3-((3-Fluorophenoxy)methyl)pyrrolidin-3-ol

- Structure: Pyrrolidine ring (5-membered) with a fluorophenoxy-methyl group and hydroxyl substituent.

- Molecular Formula: C₁₀H₁₂FNO₂ (MW: 209.21 g/mol) .

- Key Differences: Smaller ring size (pyrrolidine vs. piperidine) alters conformational flexibility.

4-(((3R,4S)-4-(4-Fluorophenyl)piperidin-3-yl)methoxy)-2-methoxyphenol

- Structure: Piperidine ring with a 4-fluorophenyl substituent and complex methoxy-phenolic side chain.

- Molecular Formula: Not explicitly stated, but inferred to include aromatic and polar groups .

- Key Differences: The fluorophenyl group enhances aromatic interactions, while the phenolic hydroxyl and methoxy groups increase hydrogen-bonding capacity. More sterically hindered than 3-fluoro-3-methyl-piperidin-4-ol.

Lipophilicity and Solubility

- 3-Fluoro-3-methyl-piperidin-4-ol : The methyl group increases lipophilicity (logP ~1.5–2.0 estimated), while the hydroxyl group enhances solubility in polar solvents.

- 3-Fluoropiperidin-4-ol HCl : Higher solubility in water due to ionic form but lower logP (~0.5–1.0) .

- 3,3-Difluoropiperidin-4-ol : Reduced logP (~0.8–1.2) compared to the methyl-containing analog due to lack of alkyl group .

Steric and Electronic Effects

- In contrast, 3,3-difluoropiperidin-4-ol has stronger electron-withdrawing effects, which could influence acidity of the hydroxyl group (pKa ~9–10 vs. ~10–11 for the methyl analog) .

Data Tables

Table 1: Structural Comparison of Piperidine Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Features |

|---|---|---|---|---|

| 3-Fluoro-3-methyl-piperidin-4-ol | C₆H₁₂FNO | 145.17 | 3-F, 3-CH₃, 4-OH | Balanced lipophilicity and steric bulk |

| 3-Fluoropiperidin-4-ol HCl | C₅H₁₀FNO·HCl | 155.60 | 3-F, 4-OH | Ionic form enhances solubility |

| 3,3-Difluoropiperidin-4-ol | C₅H₉F₂NO | 137.13 | 3-F, 3-F, 4-OH | High electron-withdrawing capacity |

Table 2: Inferred Physicochemical Properties

| Compound Name | Estimated logP | Water Solubility (mg/mL) | pKa (OH) |

|---|---|---|---|

| 3-Fluoro-3-methyl-piperidin-4-ol | 1.5–2.0 | 10–20 | 10–11 |

| 3-Fluoropiperidin-4-ol HCl | 0.5–1.0 | >50 | 9–10 |

| 3,3-Difluoropiperidin-4-ol | 0.8–1.2 | 20–30 | 8–9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.